LY 2033298

Beschreibung

Eigenschaften

IUPAC Name |

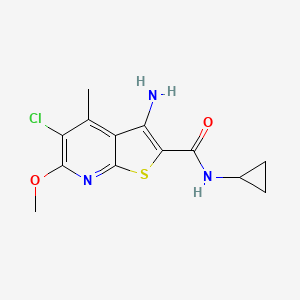

3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S/c1-5-7-9(15)10(11(18)16-6-3-4-6)20-13(7)17-12(19-2)8(5)14/h6H,3-4,15H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEGQKDJTBWFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(SC2=NC(=C1Cl)OC)C(=O)NC3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468233 | |

| Record name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886047-13-8 | |

| Record name | LY-2033298 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0886047138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886047-13-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-2033298 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YG6JK4ECM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LY 2033298

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for LY 2033298, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). The information presented is collated from preclinical research and aims to provide a detailed technical understanding for professionals in the field of drug discovery and development.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2][3] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct, allosteric site on the M4 receptor.[1][2] This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of ACh.[1][2]

Radioligand binding studies have demonstrated that this compound potentiates the binding affinity of ACh but not antagonists.[1][2] This indicates a preference for the active state of the M4 mAChR and results in an increased proportion of high-affinity agonist-receptor complexes.[1][2] Consequently, this compound enhances the receptor's response to ACh, leading to a potentiation of downstream signaling pathways.[1]

A key characteristic of this compound is its ability to engender "functional selectivity" or "stimulus bias".[1][2] This means that the extent of modulation by this compound varies depending on the specific signaling pathway being measured.[1][2] For instance, it shows robust allosteric agonism in assays for [35S]GTPγS binding, extracellular regulated kinase 1/2 (ERK1/2) phosphorylation, and glycogen synthase kinase 3β (GSK-3β) phosphorylation, but not for calcium mobilization.[1][4]

In vivo studies have validated the M4 mAChR as the key target of this compound. Its ability to potentiate the effects of the muscarinic agonist oxotremorine in a conditioned avoidance responding model in rodents was significantly reduced in M4 mAChR knockout mice.[1][2]

Quantitative Data

The following tables summarize the quantitative data regarding the pharmacological properties of this compound.

Table 1: Binding Affinity and Cooperativity of this compound at the M4 Receptor

| Parameter | Value | Species/Cell Line | Notes | Reference |

| KB | 200 nM | Human M4 | Allosteric equilibrium dissociation constant. | |

| α | 35 | Human M4 | Cooperativity factor for ACh binding. | |

| Potentiation of ACh potency | 40-fold | Human M4 | ||

| KB (at M2) | 1 µM | Human M2 | ||

| α (at M2) | 3.7 | Human M2 |

Table 2: Functional Selectivity of this compound in Different Signaling Assays

| Assay | Effect of this compound | Cell Line | Notes | Reference |

| [35S]GTPγS Binding | Robust allosteric agonism | Recombinant cells | Measures G-protein activation. | [1] |

| ERK1/2 Phosphorylation | Robust allosteric agonism | Recombinant cells, NG108-15 | Measures activation of the MAPK/ERK pathway. | [1] |

| GSK-3β Phosphorylation | Robust allosteric agonism | Recombinant cells | [1] | |

| Receptor Internalization | Robust allosteric agonism | Recombinant cells | Degree of agonism was reduced in native cells. | [1] |

| Ca2+ Mobilization | No allosteric agonism | Recombinant cells | [4] |

Experimental Protocols

Radioligand Binding Assays:

-

Objective: To determine the effect of this compound on the binding of orthosteric ligands to the M4 mAChR.

-

Methodology:

-

Membranes from cells expressing the M4 mAChR (e.g., CHO cells) were prepared.

-

Membranes were incubated with a radiolabeled orthosteric ligand, such as the agonist [3H]Oxotremorine-M or the antagonist [3H]N-methylscopolamine ([3H]NMS).[5]

-

Increasing concentrations of this compound were added to assess its effect on the binding of the radioligand.

-

For agonist competition assays, membranes were incubated with [3H]NMS and varying concentrations of ACh in the presence or absence of this compound.[5]

-

After incubation, bound and free radioligand were separated by rapid filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

Data were analyzed using appropriate pharmacological models to determine parameters such as KB and α.

-

[35S]GTPγS Binding Assay:

-

Objective: To measure the activation of G-proteins coupled to the M4 mAChR.

-

Methodology:

-

Cell membranes expressing the M4 mAChR were incubated with [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

ACh, with or without this compound, was added to stimulate the receptor.

-

Upon receptor activation, GDP is exchanged for [35S]GTPγS on the Gα subunit.

-

The reaction was terminated, and the amount of [35S]GTPγS bound to the G-proteins was measured by scintillation counting.

-

ERK1/2 Phosphorylation Assay:

-

Objective: To assess the activation of the downstream MAPK/ERK signaling pathway.

-

Methodology:

-

Intact cells (e.g., CHO or NG108-15) expressing the M4 mAChR were treated with ACh in the presence or absence of this compound for a specified time.[6]

-

Cells were then lysed to extract proteins.[6]

-

The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 were determined using specific antibodies, typically via Western blotting or a plate-based immunoassay (e.g., ELISA).

-

The ratio of pERK1/2 to total ERK1/2 was calculated to determine the extent of pathway activation.

-

Conditioned Avoidance Responding (CAR) in Rodents:

-

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of antipsychotic activity.

-

Methodology:

-

Rodents were trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or tone).

-

Once trained, the animals were treated with vehicle, this compound alone, an M4 agonist (e.g., oxotremorine) alone, or a combination of this compound and the agonist.

-

The number of successful avoidance responses was recorded. A reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

-

To confirm the M4-mediated mechanism, the experiment was repeated in M4 mAChR knockout mice.[1][2]

-

Visualizations

Caption: Allosteric modulation of the M4 mAChR by this compound.

Caption: Functional selectivity of this compound on M4 mAChR signaling.

Caption: Experimental workflow for in vivo validation using CAR.

References

- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY2033298 | AChR | TargetMol [targetmol.com]

- 4. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 5. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

LY2033298: A Deep Dive into its M4 Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2033298 has emerged as a significant pharmacological tool and a potential therapeutic agent due to its selective positive allosteric modulation of the M4 muscarinic acetylcholine receptor.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of LY2033298, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. Understanding the nuanced selectivity of this compound is critical for its application in research and its potential development as a novel treatment for neurological and psychiatric disorders, such as schizophrenia.[1][2]

Quantitative Selectivity Profile

The selectivity of LY2033298 for the M4 receptor over other muscarinic subtypes is a defining characteristic. The following tables summarize the binding affinities and functional potentiation data from various studies.

Table 1: Muscarinic Receptor Binding Affinity of LY2033298 [3][4]

| Receptor Subtype | Binding Affinity (KB) |

| M4 | 200 nM |

| M2 | 1 μM |

| M1 | No effect |

| M3 | No effect |

| M5 | No effect |

Table 2: Functional Activity of LY2033298 at Muscarinic Receptors [3][4]

| Receptor Subtype | Allosteric Enhancement (α) | Acetylcholine Potency Increase |

| M4 | 35 | 40-fold |

| M2 | 3.7 | - |

| M1 | No effect | No effect |

| M3 | No effect | No effect |

| M5 | No effect | No effect |

α indicates the degree of allosteric enhancement when both orthosteric and allosteric sites are occupied, derived from the allosteric ternary complex model.[3][4]

Mechanism of Action: Allosteric Modulation

LY2033298 functions as a positive allosteric modulator (PAM), meaning it binds to a site on the M4 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[1][5] This allosteric binding enhances the receptor's response to ACh in two primary ways:

-

Increased Affinity: LY2033298 potentiates the binding affinity of ACh for the M4 receptor.[1]

-

Enhanced Efficacy: It increases the proportion of high-affinity agonist-receptor complexes, leading to a more robust downstream signaling response.[1]

This mechanism allows for a more subtle and potentially safer modulation of receptor activity compared to direct agonists, as the effect of LY2033298 is dependent on the presence of the endogenous agonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by LY2033298 and a typical experimental workflow for its characterization.

Caption: M4 receptor signaling pathway modulated by LY2033298.

Caption: Experimental workflow for characterizing LY2033298.

Detailed Experimental Protocols

A thorough understanding of the experimental methods is crucial for interpreting the selectivity data. Below are detailed protocols for key assays used to characterize LY2033298.

Radioligand Binding Assays

These assays are used to determine the binding affinity of LY2033298 to the M4 receptor.

Objective: To determine the equilibrium dissociation constant (KB) of LY2033298 at the human M4 muscarinic receptor.

Materials:

-

Cell membranes from CHO cells stably expressing the human M4 receptor.

-

[3H]-N-methylscopolamine ([3H]NMS) as the radioligand.

-

Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

LY2033298 stock solution in DMSO.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Cell membranes (15 μg) are incubated in a final volume of 0.5 mL of assay buffer.[1]

-

A fixed concentration of [3H]NMS (e.g., 0.2 nM) is added to all tubes.[1]

-

Increasing concentrations of LY2033298 are added to the experimental tubes.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

The mixture is incubated for 3 hours at 37°C to reach equilibrium.[1]

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a KB value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

This functional assay measures the activation of G-proteins following receptor stimulation and is used to quantify the allosteric modulatory effects of LY2033298.

Objective: To determine the potentiation of acetylcholine-stimulated [35S]GTPγS binding by LY2033298 at the human M4 receptor.

Materials:

-

Cell membranes from CHO cells expressing the human M4 receptor.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Acetylcholine (ACh).

-

LY2033298.

Protocol:

-

Cell membranes are pre-incubated with varying concentrations of LY2033298 for 1 hour at 30°C in the assay buffer containing GDP.[1]

-

A concentration-response curve of ACh is then generated in the absence and presence of different fixed concentrations of LY2033298.

-

[35S]GTPγS is added to initiate the binding reaction, and the incubation continues for another 30 minutes at 30°C.[1]

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

The data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values for ACh in the presence and absence of LY2033298. The fold-shift in ACh potency is then calculated.

Off-Target Profile

An essential aspect of the selectivity profile is the lack of significant activity at other relevant receptors. Studies have shown that LY2033298 is highly selective for the M4 receptor, with no significant effects observed at a wide range of other G-protein coupled receptors (GPCRs), ion channels, and transporters, underscoring its potential for a favorable side-effect profile.[6]

Conclusion

LY2033298 demonstrates a remarkable selectivity for the M4 muscarinic acetylcholine receptor, acting as a potent positive allosteric modulator. This high degree of selectivity, coupled with its unique mechanism of action, makes it an invaluable tool for dissecting the role of the M4 receptor in physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising compound. Further investigation into its in vivo efficacy and safety profile will be crucial in determining its therapeutic potential.

References

- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. LY 2033298 | M4 Receptors | Tocris Bioscience [tocris.com]

- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Antipsychotics: M4 Muscarinic Potentiators as Novel Treatments for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

LY2033298: A Positive Allosteric Modulator of the M4 Muscarinic Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LY2033298, with the chemical name 3-amino-5-chloro-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide, is a pioneering small molecule that has garnered significant attention in the field of neuropharmacology.[1][2] It functions as a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][3] This technical guide provides a comprehensive overview of LY2033298, detailing its mechanism of action, pharmacological properties, and the experimental protocols used to characterize its activity. The information presented is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of M4 receptor modulation, particularly in the context of psychiatric and neurological disorders such as schizophrenia.[2][4]

Core Mechanism of Action

LY2033298 exerts its effects by binding to an allosteric site on the M4 mAChR, a location distinct from the orthosteric site where the endogenous agonist acetylcholine (ACh) binds.[1][5] This interaction does not typically activate the receptor on its own but rather enhances the affinity and/or efficacy of orthosteric agonists like ACh.[1][3][6] This modulatory action leads to a potentiation of the cellular response to endogenous cholinergic signaling.

Radioligand binding studies have revealed that LY2033298 preferentially binds to the active state of the M4 mAChR.[1][3] This preference manifests as a significant potentiation in the binding affinity of agonists, such as acetylcholine, while having minimal to no effect on the binding of antagonists like N-methylscopolamine (NMS).[1][2][7] The binding of LY2033298 increases the proportion of high-affinity agonist-receptor complexes, thereby stabilizing the active conformation of the receptor and enhancing downstream signaling.[1][3]

The allosteric nature of LY2033298's interaction is a key feature, offering the potential for greater subtype selectivity compared to orthosteric ligands, which often struggle with discriminating between the highly conserved binding sites of the five muscarinic receptor subtypes.[4][8]

Pharmacological Profile

LY2033298 exhibits a high degree of selectivity for the human M4 mAChR. It shows no significant allosteric effects at hM1, hM3, or hM5 receptors and only a modest effect at the hM2 receptor at higher concentrations.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for LY2033298 from various in vitro studies.

Table 1: Binding Affinity and Cooperativity of LY2033298

| Parameter | Value | Species/Cell Line | Assay | Reference |

| KB | 200 nM | Human M4 | Radioligand Binding | |

| pKB | 5.65 ± 0.07 | Human M4 | Radioligand Binding | |

| α (Binding Cooperativity with ACh) | 35 | Human M4 | Radioligand Binding | |

| Potentiation of ACh Affinity | ~40-fold | Human M4 | Radioligand Binding | |

| Potentiation of ACh Affinity | ~400-fold | Human M4 | Radioligand Binding | |

| Potentiation of ACh pKi | ~14-fold | Human M4 / CHO cells | [3H]-NMS Binding | [9] |

| Potentiation of ACh pKi | ~5-fold | Mouse M4 / CHO cells | [3H]-NMS Binding | [9] |

Table 2: Functional Efficacy and Cooperativity of LY2033298 in Different Signaling Pathways

| Signaling Pathway | Parameter | Value | Species/Cell Line | Reference |

| [35S]GTPγS Binding | αβ (Functional Cooperativity with ACh) | 36 | Human M4 | [1] |

| ERK1/2 Phosphorylation | αβ (Functional Cooperativity with ACh) | 372 | Human M4 | [1] |

| GSK-3β Phosphorylation | αβ (Functional Cooperativity with ACh) | 380 | Human M4 | [1] |

| Receptor Internalization | Allosteric Agonism | Robust | Recombinant Cells | [1] |

| Ca2+ Mobilization | Allosteric Agonism | Not Detected | hM4 Cell Lines | [1][4][7] |

Note: α represents the degree of allosteric enhancement of agonist binding, while αβ represents the functional cooperativity, which is the product of binding (α) and efficacy (β) cooperativity.

Signaling Pathways Modulated by LY2033298

LY2033298 demonstrates functional selectivity, also known as biased agonism, meaning it differentially modulates the M4 receptor's signaling through various downstream pathways.[1][3] This property is of significant interest in drug development as it offers the potential to selectively engage therapeutic pathways while avoiding those that may lead to adverse effects.

The primary signaling cascade initiated by M4 receptor activation is the inhibition of adenylyl cyclase through the Gi/o family of G proteins. LY2033298 enhances ACh-mediated G protein activation, as evidenced by increased [35S]GTPγS binding.[1]

Beyond G protein coupling, LY2033298 potentiates signaling through several other pathways, including:

-

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation: A key pathway involved in neuronal plasticity and function.[1]

-

Glycogen Synthase Kinase 3β (GSK-3β) Phosphorylation: A crucial enzyme in various cellular processes, including neuronal signaling.[1]

-

Receptor Internalization: A process of receptor regulation.[1]

Interestingly, LY2033298 does not appear to exhibit allosteric agonism in calcium mobilization assays, highlighting its pathway-specific effects.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize LY2033298.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of LY2033298 and its effect on agonist and antagonist binding.

Protocol for [3H]-NMS Competition Binding:

-

Cell Culture and Membrane Preparation:

-

CHO cells stably expressing the human or mouse M4 mAChR are cultured to confluency.

-

Cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation.

-

The final membrane pellet is resuspended in a suitable buffer (e.g., PBS).

-

-

Binding Assay:

-

Membranes are incubated with a fixed concentration of the radiolabeled antagonist [3H]-NMS.

-

Increasing concentrations of acetylcholine (ACh) are added in the absence or presence of a fixed concentration of LY2033298.

-

The reaction is incubated to allow for equilibrium to be reached (e.g., 2 hours).[7]

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

-

Data Analysis:

-

Bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Competition binding curves are generated, and parameters such as pKi for ACh are determined using non-linear regression analysis.

-

Protocol for [3H]-Oxotremorine-M (Oxo-M) Binding Potentiation:

-

Membrane Preparation: As described above.

-

Binding Assay:

-

Membranes are incubated with a fixed concentration of the radiolabeled agonist [3H]-Oxo-M.

-

Increasing concentrations of LY2033298 are added to the incubation mixture.

-

The reaction is incubated to reach equilibrium.

-

-

Data Analysis:

-

The potentiation of [3H]-Oxo-M specific binding by LY2033298 is measured and plotted to determine the EC50 of potentiation.

-

Functional Assays

Functional assays are employed to quantify the cellular response to M4 receptor activation and the modulatory effects of LY2033298.

Protocol for [35S]GTPγS Binding Assay:

This assay measures the activation of G proteins, a proximal event to receptor activation.

-

Membrane Preparation: As described for radioligand binding assays.

-

Assay Procedure:

-

Membranes are pre-incubated with varying concentrations of ACh in the absence or presence of different concentrations of LY2033298.[1]

-

The reaction is initiated by the addition of [35S]GTPγS.

-

The incubation is carried out at 30°C for a defined period (e.g., 30 minutes).[1]

-

The reaction is terminated by rapid filtration.

-

-

Data Analysis:

-

The amount of [35S]GTPγS bound to the G proteins is quantified.

-

Concentration-response curves are generated to determine parameters such as EC50 and Emax.

-

Protocol for ERK1/2 Phosphorylation Assay:

This assay measures a downstream signaling event.

-

Cell Seeding:

-

Cells expressing the M4 receptor are seeded into 96-well plates and grown overnight.[10]

-

-

Stimulation:

-

Lysis and Detection:

-

The reaction is terminated by cell lysis.

-

The level of phosphorylated ERK1/2 is determined using a suitable detection method, such as AlphaScreen or ELISA.

-

-

Data Analysis:

-

Concentration-response curves are generated to quantify the potentiation of ACh-induced ERK1/2 phosphorylation by LY2033298.

-

In Vivo Studies

The preclinical efficacy of LY2033298 has been evaluated in animal models predictive of antipsychotic activity.

Conditioned Avoidance Responding (CAR) Model:

The CAR model is a classic behavioral paradigm used to screen for antipsychotic potential.

-

Animal Training: Rodents are trained to avoid an aversive stimulus (e.g., a mild foot shock) by moving to a different compartment of a shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone).

-

Drug Administration:

-

Animals are administered LY2033298, an orthosteric agonist (e.g., oxotremorine), or a combination of both.

-

The drugs are typically administered intraperitoneally.

-

-

Behavioral Testing:

-

The ability of the animals to avoid the aversive stimulus is assessed.

-

A reduction in avoidance responding without significant motor impairment is indicative of antipsychotic-like activity.

-

Studies have shown that LY2033298 can potentiate the effects of oxotremorine in this model, and this effect is significantly attenuated in M4 mAChR knockout mice, confirming the on-target mechanism of action.[1][3]

Conclusion

LY2033298 stands as a seminal tool compound for the study of M4 muscarinic receptor pharmacology. Its high selectivity and positive allosteric modulatory properties have provided invaluable insights into the therapeutic potential of targeting the M4 receptor for conditions like schizophrenia. The detailed characterization of its binding, functional, and in vivo activities, as outlined in this guide, provides a solid foundation for future research and the development of next-generation M4 PAMs with optimized pharmacological profiles for clinical applications. The functional selectivity exhibited by LY2033298 further underscores the complexity and potential for fine-tuning GPCR signaling to achieve desired therapeutic outcomes.

References

- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Synthesis of LY2033298: A Positive Allosteric Modulator of the M4 Muscarinic Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY2033298, chemically identified as 3-amino-5-chloro-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide, has emerged as a significant research compound due to its selective positive allosteric modulation of the M4 muscarinic acetylcholine receptor.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of LY2033298. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological and psychiatric disorders, particularly schizophrenia, where M4 receptor modulation is a promising approach.[3][4] This document details the compound's mechanism of action, summarizes key quantitative data from various in vitro assays, and provides detailed experimental protocols. Furthermore, it visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific foundation.

Introduction: The M4 Receptor and the Promise of Allosteric Modulation

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, including key brain regions implicated in the pathophysiology of schizophrenia, such as the striatum and hippocampus.[2][5] Activation of the M4 receptor, which couples to Gαi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] This modulation of neuronal excitability has been shown to regulate dopamine release, a critical neurotransmitter in psychosis.[3]

Traditional orthosteric ligands that directly target the acetylcholine binding site on muscarinic receptors often suffer from a lack of subtype selectivity, leading to undesirable side effects.[6] Positive allosteric modulators (PAMs) like LY2033298 offer a more refined therapeutic strategy.[4] PAMs bind to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, acetylcholine.[1][7] This approach provides greater subtype selectivity and maintains the temporal and spatial fidelity of physiological neurotransmission.[6]

Discovery and Synthesis of LY2033298

LY2033298 was identified as a novel, selective positive allosteric modulator of the M4 receptor with potential antipsychotic properties.[1] While a detailed, step-by-step synthesis protocol is not publicly available in a single source, the chemical literature on related thieno[2,3-b]pyridine derivatives allows for the outlining of a plausible synthetic route. The synthesis likely involves a multi-step process culminating in the formation of the core thieno[2,3-b]pyridine scaffold, followed by functional group manipulations to introduce the amino, chloro, methoxy, and cyclopropylamide moieties.

Mechanism of Action and Pharmacological Profile

LY2033298 acts as a positive allosteric modulator and, under certain conditions, an allosteric agonist at the M4 receptor.[1] Its primary mechanism involves potentiating the binding affinity and efficacy of acetylcholine.[1][7] This potentiation leads to a more robust downstream signaling cascade upon receptor activation. Radioligand binding studies have shown that LY2033298 enhances the binding of agonists but not antagonists to the M4 receptor.[6]

Signaling Pathways

Activation of the M4 receptor by acetylcholine, potentiated by LY2033298, initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase through the Gαi subunit, leading to decreased cAMP production.[2] Additionally, M4 receptor activation can modulate other signaling pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and glycogen synthase kinase 3β (GSK-3β).[1] LY2033298 has been shown to engender functional selectivity, meaning the extent of modulation can differ depending on the specific signaling pathway being measured.[1][2]

References

- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. psychiatrist.com [psychiatrist.com]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

LY 2033298: A Technical Overview for Drug Development Professionals

Introduction: LY 2033298 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2][3] As a PAM, it enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh), at the M4 receptor.[1][2] This mode of action offers greater subtype selectivity compared to traditional orthosteric ligands, making this compound a valuable research tool and a potential therapeutic agent for psychiatric disorders such as schizophrenia.[1][4][5][6] This document provides a comprehensive overview of its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Chemical and Physical Properties

This compound, chemically known as 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide, possesses the following key properties:[7]

| Property | Value |

| CAS Number | 886047-13-8[7][8] |

| Molecular Formula | C₁₃H₁₄ClN₃O₂S[5][7] |

| Molecular Weight | 311.79 g/mol [5][7][8] |

| IUPAC Name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide |

| Purity | ≥98%[7] |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol.[7] |

| Storage | Store at +4°C.[7] |

Mechanism of Action and Signaling Pathways

This compound functions as a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2][3] It binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds.[1][2] This allosteric binding potentiates the effect of acetylcholine by increasing its binding affinity and promoting the receptor's active state.[1][2]

The compound demonstrates functional selectivity, meaning its modulatory effect varies depending on the downstream signaling pathway.[1][2] It robustly enhances G-protein-mediated signaling, including:

-

[³⁵S]GTPγS binding: Indicating an increase in G-protein activation.[1][2]

-

ERK1/2 Phosphorylation: A downstream mitogen-activated protein kinase (MAPK) signaling pathway.[1][2]

-

GSK-3β Phosphorylation: Another key downstream signaling cascade.[1][2]

Notably, this compound shows little to no allosteric agonism for the calcium signaling pathway.[4] This biased signaling profile is a critical area of investigation for developing drugs with improved side-effect profiles.

Caption: M4 receptor signaling pathway modulated by this compound.

Experimental Protocols

The characterization of this compound involves several key in vitro and in situ assays.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of this compound and its effect on agonist and antagonist binding.

-

Objective: To assess the binding characteristics of this compound at the M4 receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human M4 muscarinic receptor (e.g., CHO-hM4).

-

Agonist Binding Assay: Membranes are incubated with a radiolabeled agonist (e.g., [³H]Oxotremorine-M) in the presence of varying concentrations of this compound.[6]

-

Antagonist Binding Assay: Similar to the agonist assay, but a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, NMS) is used.[5][6]

-

Competition Binding: To determine the effect on acetylcholine affinity, membranes are incubated with a fixed concentration of [³H]NMS and varying concentrations of acetylcholine, with and without this compound.[5]

-

Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is quantified by liquid scintillation counting.

-

[³⁵S]GTPγS Functional Assays

This assay measures G-protein activation, a proximal step in the signaling cascade.

-

Objective: To quantify the potentiation of agonist-induced G-protein activation by this compound.

-

Methodology:

-

Incubation: Cell membranes expressing the M4 receptor are incubated with GDP, the agonist (e.g., acetylcholine), varying concentrations of this compound, and [³⁵S]GTPγS.

-

Reaction: Activated G-proteins exchange GDP for [³⁵S]GTPγS.

-

Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the unbound nucleotide.

-

Quantification: The amount of bound [³⁵S]GTPγS is measured using a scintillation counter.

-

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Downstream Signaling Assays (ERK1/2 and GSK-3β Phosphorylation)

These assays measure the modulation of specific intracellular signaling pathways.

-

Objective: To determine the functional selectivity of this compound.

-

Methodology:

-

Cell Culture: Whole cells expressing the M4 receptor are used.

-

Treatment: Cells are treated with an agonist and varying concentrations of this compound for a specified time.

-

Lysis: Cells are lysed to release cellular proteins.

-

Detection: Phosphorylated ERK1/2 and GSK-3β are detected and quantified using methods like ELISA or Western blotting with phospho-specific antibodies.[1]

-

By following these standardized protocols, researchers can effectively characterize the allosteric modulatory properties of compounds like this compound and elucidate their potential for therapeutic development.

References

- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | M4 Receptors | Tocris Bioscience [tocris.com]

- 8. LY2033298 | AChR | TargetMol [targetmol.com]

LY2033298 for Schizophrenia Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY2033298, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, for its application in schizophrenia research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes critical signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

LY2033298 represents a novel therapeutic strategy for schizophrenia by targeting the M4 muscarinic acetylcholine receptor. Unlike traditional antipsychotics that primarily act on dopamine D2 receptors, LY2033298 functions as a positive allosteric modulator. This means it binds to a site on the M4 receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh).[1] By binding to this allosteric site, LY2033298 enhances the receptor's response to ACh, potentiating its natural signaling cascade.[1]

The therapeutic rationale for targeting the M4 receptor in schizophrenia stems from its role in modulating dopamine neurotransmission in brain regions implicated in the disorder.[2] M4 receptors are highly expressed in the striatum, a key area for dopamine signaling. Activation of M4 receptors can inhibit dopamine release, thereby offering a mechanism to counteract the hyperdopaminergic state believed to underlie the positive symptoms of schizophrenia.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for LY2033298 from various preclinical studies.

Table 1: In Vitro Binding Affinity and Functional Activity of LY2033298

| Parameter | Receptor | Species | Value | Assay | Reference |

| KB (nM) | M4 | Human | 200 | Radioligand Binding ([³H]NMS) | --INVALID-LINK-- |

| M2 | Human | 1000 | Radioligand Binding ([³H]NMS) | --INVALID-LINK-- | |

| M1, M3, M5 | Human | No significant effect | Radioligand Binding ([³H]NMS) | --INVALID-LINK-- | |

| α (cooperativity factor) | M4 | Human | 35 | Functional Assay (ACh potency shift) | --INVALID-LINK-- |

| M2 | Human | 3.7 | Functional Assay (ACh potency shift) | --INVALID-LINK-- | |

| Fold-shift in ACh Potency | M4 | Human | ~40 | Functional Assay | --INVALID-LINK-- |

| EC50 (µM, allosteric agonism) | M4 | Human | ~1 | [³⁵S]GTPγS Binding | --INVALID-LINK-- |

Table 2: In Vivo Efficacy of LY2033298 in Preclinical Models of Schizophrenia

| Model | Species | Drug Administration | Effect | Reference |

| Conditioned Avoidance Response (CAR) | Rat | LY2033298 (30 mg/kg, i.p.) + sub-effective oxotremorine (0.1 mg/kg, i.p.) | Significant reduction in avoidance responses | --INVALID-LINK-- |

| Prepulse Inhibition (PPI) Disruption (Apomorphine-induced) | Rat | LY2033298 + sub-effective oxotremorine | Reversal of apomorphine-induced PPI deficit | --INVALID-LINK-- |

| Amphetamine-induced Hyperlocomotion | Mouse | LY2033298 (10 mg/kg) + sub-effective oxotremorine (0.01 mg/kg) | Significant reversal of hyperlocomotion | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LY2033298.

Radioligand Binding Assay

This assay is used to determine the binding affinity (KB) of LY2033298 to muscarinic receptors.

-

Cell Lines: CHO cells stably expressing human M1-M5 receptors.

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[1]

-

Procedure:

-

In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

-

Add increasing concentrations of unlabeled LY2033298.

-

Add a fixed concentration of [³H]NMS (typically at its Kd value).

-

Incubate the plate at 37°C for 1 hour to reach equilibrium.[3]

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (the concentration of LY2033298 that inhibits 50% of specific [³H]NMS binding) is determined by non-linear regression analysis.

-

The Ki (or KB) value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the M4 receptor, providing an indication of the agonist or positive allosteric modulator activity of a compound.

-

Cell Lines and Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.[1]

-

Reagents:

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (to maintain G proteins in their inactive state).

-

-

Procedure:

-

Pre-incubate cell membranes (10-20 µg protein) with increasing concentrations of LY2033298 and a fixed, sub-maximal concentration of acetylcholine (ACh) in the assay buffer for 60 minutes at 30°C.[1]

-

Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.3 nM).

-

Incubate for an additional 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Basal binding is measured in the absence of any agonist.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The data are analyzed using non-linear regression to determine the EC₅₀ (concentration of LY2033298 that produces 50% of the maximal response) and Eₘₐₓ (maximal stimulation).

-

Conditioned Avoidance Response (CAR) in Rats

This in vivo behavioral assay is a classic predictive model for antipsychotic efficacy.

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), typically a light or a tone, is presented, followed by an unconditioned stimulus (US), the foot shock.

-

Procedure:

-

Acquisition Training: Rats are trained to associate the CS with the US. A trial consists of the presentation of the CS for a set duration (e.g., 10 seconds), followed by the US (e.g., 0.5 mA foot shock) for another duration (e.g., 20 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial is terminated. If the rat moves during the US, it is an escape response.

-

Drug Testing: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), drug testing begins.

-

Drug Administration: LY2033298 (e.g., 30 mg/kg) and a sub-effective dose of an orthosteric agonist like oxotremorine (e.g., 0.1 mg/kg) are administered intraperitoneally (i.p.) a specific time (e.g., 30-60 minutes) before the test session.[4]

-

The number of avoidance responses, escape responses, and escape failures are recorded.

-

-

Data Analysis: A significant reduction in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

References

- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia [frontiersin.org]

- 3. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of LY2033298 in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of LY2033298, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, in preclinical models of psychosis. LY2033298 represents a novel approach to treating schizophrenia and other psychotic disorders by selectively enhancing the physiological signaling of acetylcholine in brain regions implicated in these conditions.[1][2] This document summarizes key quantitative data from pivotal preclinical studies, details the experimental protocols employed, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

LY2033298 is a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR).[1] Unlike direct agonists, LY2033298 binds to a distinct allosteric site on the M4 receptor, which increases the receptor's affinity for the endogenous neurotransmitter, acetylcholine (ACh).[1][3] This potentiation of ACh signaling leads to a more physiological modulation of dopamine release in key brain circuits, such as the striatum and prefrontal cortex, which are known to be dysregulated in psychosis.[2][4] The antipsychotic-like effects of LY2033298 are significantly diminished in M4 receptor knockout mice, confirming its on-target mechanism of action.[1]

M4 Receptor Signaling Pathway Modulation by LY2033298

The following diagram illustrates the mechanism of action of LY2033298 at the M4 muscarinic receptor.

References

- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

LY2033298: A Technical Guide to its Modulation of Dopaminergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2033298 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR) that has demonstrated potential as a novel therapeutic for schizophrenia and other neuropsychiatric disorders.[1][2] Its mechanism of action, centered on the potentiation of the endogenous agonist acetylcholine (ACh), offers a distinct advantage over traditional antipsychotics that directly target dopamine receptors.[2] This technical guide provides a comprehensive overview of LY2033298, with a specific focus on its indirect but significant effects on dopaminergic pathways. The document details the core pharmacology of LY2033298, summarizing key quantitative data from in vitro and in vivo studies. Furthermore, it outlines the experimental protocols for the pivotal assays used to characterize this compound and visualizes the associated signaling pathways and experimental workflows through detailed diagrams.

Core Pharmacology and Mechanism of Action

LY2033298 functions as a positive allosteric modulator, binding to a site on the M4 receptor that is distinct from the orthosteric binding site for acetylcholine.[1][3] This allosteric binding enhances the affinity and/or efficacy of the endogenous agonist, ACh.[1] This potentiation of M4 receptor activity is believed to be the primary mechanism underlying its therapeutic effects. The M4 receptor is highly expressed in brain regions implicated in the pathophysiology of schizophrenia, including the striatum, where it is co-localized with dopamine D1 receptors on medium spiny neurons.[4] By enhancing M4 receptor signaling, LY2033298 can modulate the activity of these neurons, thereby indirectly influencing the dopaminergic system.

In Vitro Pharmacology

A series of in vitro assays have been employed to characterize the pharmacological profile of LY2033298 at the M4 receptor. These studies have consistently demonstrated its selectivity and potentiation effects.

Table 1: In Vitro Pharmacological Data for LY2033298

| Assay Type | Receptor/Cell Line | Parameter | Value | Reference |

| Radioligand Binding | Human M4 mAChR | pKb | 5.34 | [1] |

| Radioligand Binding | Mouse M4 mAChR | pKb | 5.54 ± 0.57 | [1] |

| [35S]GTPγS Binding | Human M4 mAChR | pEC50 (ACh) | 6.4 ± 0.1 | [1] |

| [35S]GTPγS Binding | Human M4 mAChR | pEC50 (ACh + 10µM LY2033298) | 7.8 ± 0.1 | [1] |

| ERK1/2 Phosphorylation | Human M4 mAChR | pEC50 (ACh) | 7.1 ± 0.1 | [1] |

| ERK1/2 Phosphorylation | Human M4 mAChR | pEC50 (ACh + 10µM LY2033298) | 8.3 ± 0.1 | [1] |

| Calcium Mobilization | Human M4 mAChR | pEC50 (ACh) | 6.9 ± 0.1 | [1] |

| Calcium Mobilization | Human M4 mAChR | pEC50 (ACh + 10µM LY2033298) | 8.4 ± 0.1 | [1] |

In Vivo Efficacy in Preclinical Models

LY2033298 has demonstrated efficacy in rodent models that are predictive of antipsychotic activity. These studies often involve co-administration with a sub-threshold dose of an orthosteric muscarinic agonist like oxotremorine, due to the compound's lower potency at rodent M4 receptors compared to human receptors.

Table 2: In Vivo Preclinical Efficacy of LY2033298

| Animal Model | Species | Treatment | Effect | Reference |

| Conditioned Avoidance Responding | Rat | LY2033298 (30 mg/kg) + Oxotremorine (0.1 mg/kg) | Significant reduction in avoidance responses | [1] |

| Prepulse Inhibition (Apomorphine-induced deficit) | Rat | LY2033298 + Oxotremorine | Reversal of apomorphine-induced PPI deficit | [4] |

| Microdialysis (Prefrontal Cortex) | Rat | LY2033298 + Oxotremorine | Modulation of dopamine release | [4] |

Effects on Dopaminergic Pathways

The antipsychotic effects of LY2033298 are hypothesized to be mediated, at least in part, by its ability to modulate hyperactive dopaminergic states, a key feature of psychosis. Activation of M4 receptors, which are strategically located on striatal neurons that also express dopamine D1 receptors, can lead to a reduction in dopamine release.

Signaling Pathway of LY2033298 at the M4 Receptor

The binding of LY2033298 to the M4 receptor potentiates the downstream signaling cascades initiated by acetylcholine. This includes the inhibition of adenylyl cyclase and the modulation of various kinase pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of LY2033298.

Radioligand Binding Assay

This assay is used to determine the binding affinity of LY2033298 to the M4 receptor.

-

Cell Culture and Membrane Preparation:

-

CHO-K1 cells stably expressing the human or mouse M4 mAChR are cultured in appropriate media.

-

Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).

-

-

Binding Assay:

-

Membranes (10-20 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

A constant concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) is used.

-

Increasing concentrations of unlabeled LY2033298 are added to compete for binding.

-

For cooperativity studies, a constant concentration of LY2033298 is co-incubated with increasing concentrations of unlabeled acetylcholine.

-

Incubation is carried out at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

Radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the Ki or pKb values.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

-

Membrane Preparation:

-

Membranes from cells expressing the M4 receptor are prepared as described for the radioligand binding assay.

-

-

Assay Protocol:

-

Membranes (5-10 µg of protein) are pre-incubated with GDP (e.g., 10 µM) in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Test compounds (e.g., acetylcholine with or without LY2033298) are added and incubated for a short period (e.g., 15 minutes) at 30°C.

-

The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.1 nM).

-

Incubation continues for a defined time (e.g., 30-60 minutes) at 30°C.

-

The reaction is terminated by rapid filtration.

-

Radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Basal binding is determined in the absence of any agonist.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Data are normalized to the maximal response of a full agonist and analyzed to determine EC50 and Emax values.

-

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAP kinase signaling pathway downstream of M4 receptor activation.

-

Cell Culture:

-

Cells expressing the M4 receptor are seeded in 96-well plates and grown to near confluence.

-

Cells are serum-starved for a period (e.g., 4-6 hours) before the experiment to reduce basal ERK1/2 phosphorylation.

-

-

Assay Protocol:

-

Cells are pre-incubated with LY2033298 for a short duration (e.g., 15 minutes).

-

Acetylcholine is then added, and cells are incubated for a brief period (e.g., 5-10 minutes) at 37°C.

-

The stimulation is terminated by aspirating the medium and adding lysis buffer.

-

-

Detection:

-

The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 in the cell lysates are determined using a quantitative method such as ELISA, Western blotting, or a bead-based immunoassay (e.g., AlphaScreen).

-

-

Data Analysis:

-

The ratio of pERK1/2 to total ERK1/2 is calculated.

-

Data are normalized to the response of a control agonist and analyzed to determine EC50 values.

-

Conditioned Avoidance Responding (CAR)

This in vivo behavioral assay is a classic screen for antipsychotic drugs.

-

Apparatus:

-

A shuttle box with two compartments separated by a gate. The floor of each compartment is a grid that can deliver a mild electric shock.

-

-

Training:

-

Rats or mice are trained to associate a conditioned stimulus (CS), such as a light or a tone, with an unconditioned stimulus (US), a mild foot shock.

-

The animal learns to avoid the shock by moving to the other compartment of the shuttle box upon presentation of the CS (an avoidance response). Failure to move results in the foot shock, and moving during the shock is an escape response.

-

-

Testing:

-

Once the animals are trained to a stable level of performance (e.g., >80% avoidance), they are treated with the test compounds.

-

LY2033298 is typically administered orally, followed by a subcutaneous injection of a sub-threshold dose of oxotremorine.

-

The number of avoidance responses, escape responses, and escape failures are recorded.

-

-

Data Analysis:

-

A significant reduction in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

-

Conclusion

LY2033298 represents a promising step forward in the development of novel antipsychotic agents. Its unique mechanism of action as a positive allosteric modulator of the M4 muscarinic receptor allows for a more nuanced modulation of neurotransmitter systems compared to direct receptor antagonists. The ability of LY2033298 to indirectly regulate dopaminergic pathways highlights the intricate interplay between the cholinergic and dopaminergic systems in the central nervous system. Further research into the precise molecular interactions and downstream signaling effects of LY2033298 and similar compounds will be crucial for the development of more effective and better-tolerated treatments for schizophrenia and related disorders. This technical guide provides a foundational understanding of the key pharmacological properties and experimental evaluation of LY2033298, serving as a valuable resource for professionals in the field of neuroscience and drug discovery.

References

- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of LY2033298: A Deep Dive into M4 Receptor Allosteric Modulation

For Researchers, Scientists, and Drug Development Professionals

LY2033298 has emerged as a significant tool in the study of neuropsychiatric disorders, primarily through its selective positive allosteric modulation of the M4 muscarinic acetylcholine receptor (mAChR).[1][2] This document provides a comprehensive technical overview of the structural-activity relationship (SAR) of LY2033298, detailing its mechanism of action, the impact of structural modifications on its activity, and the experimental protocols used in its characterization.

Core Mechanism of Action: A Positive Allosteric Modulator

LY2033298 functions as a positive allosteric modulator (PAM) of the M4 mAChR.[3][4] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), LY2033298 binds to a distinct, allosteric site.[3][4] This binding event induces a conformational change in the receptor that enhances the binding affinity and/or efficacy of ACh.[3][4] This allosteric mechanism confers a high degree of subtype selectivity for the M4 receptor, a significant advantage given the highly conserved nature of the orthosteric binding site across all five muscarinic receptor subtypes.[5][6]

The key characteristics of LY2033298's allosteric modulation include:

-

Selectivity for M4: It demonstrates significant potentiation of ACh activity at the M4 receptor with minimal to no effect on M1, M3, and M5 receptors, and only a modest effect at the M2 receptor.[7]

-

Probe Dependence: The modulatory effect of LY2033298 is "probe-dependent," meaning it selectively enhances the action of agonists but has little to no effect on the binding of antagonists like N-methylscopolamine (NMS).[6][8]

-

Saturable Enhancement: The potentiation of ACh potency by LY2033298 is saturable, a direct result of the cooperative interaction between the allosteric and orthosteric binding sites.[6]

-

Signal Transduction Pathway Independence: The modulatory effects of LY2033298 have been observed across multiple downstream signaling pathways, including [35S]GTPγS binding and calcium mobilization assays.[6]

Structural-Activity Relationship of the Thienopyridine Scaffold

Systematic SAR studies on the thienopyridine core of LY2033298 have revealed key structural features that govern its potency, selectivity, and pharmacokinetic properties.[5][9] These studies have explored modifications at various positions of the thienopyridine ring system.

A systematic SAR study investigated various linkage points, halogen replacements to explore size and electronic effects, and different substitution combinations on the thienopyridine scaffold of LY2033298.[5][9][10] The findings suggest that the thienopyridine core can tolerate minor structural alterations to its pyridine ring.[10] However, substitutions with larger and more lipophilic groups tend to have a greater impact on the compound's pharmacological profile.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for LY2033298 and its analogs from various pharmacological assays.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| LY2033298 | hM4 | Functional Assay | KB | 200 nM | [7] |

| α | 35 | [7] | |||

| hM2 | Functional Assay | KB | 1 µM | [7] | |

| α | 3.7 | [7] | |||

| hM1, hM3, hM5 | Functional Assay | - | No effect | [7] |

-

KB: Equilibrium dissociation constant of the allosteric modulator.

-

α: Cooperativity factor, representing the fold-shift in agonist affinity when the modulator is bound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of LY2033298 are provided below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of ligands to the receptor.

[3H]NMS (Antagonist) Binding:

-

Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of the radiolabeled antagonist [3H]NMS and varying concentrations of the test compound (e.g., LY2033298).

-

Equilibration: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis.

[3H]Oxotremorine-M (Agonist) Binding:

The protocol is similar to antagonist binding, with the substitution of the radiolabeled agonist [3H]Oxotremorine-M. These assays are often performed in the presence and absence of the allosteric modulator to assess its effect on agonist binding affinity.[6]

Functional Assays

These assays measure the functional response of the cell upon receptor activation.

[35S]GTPγS Binding Assay:

This assay measures the activation of G-proteins, an early event in the signal transduction cascade.

-

Membrane Incubation: Receptor-expressing membranes are incubated with the test compound (agonist and/or allosteric modulator).

-

G-protein Activation: GDP is added to the reaction mixture.

-

[35S]GTPγS Addition: The non-hydrolyzable GTP analog, [35S]GTPγS, is added to the mixture. Upon G-protein activation, GDP is exchanged for [35S]GTPγS.

-

Separation and Quantification: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS and quantified.

-

Data Analysis: The amount of [35S]GTPγS binding is proportional to the level of G-protein activation. EC50 values are determined from concentration-response curves.

Intracellular Calcium Mobilization Assay:

This assay is used for Gq-coupled receptors or engineered cell lines where G-protein activation leads to an increase in intracellular calcium.

-

Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The test compound (agonist and/or allosteric modulator) is added to the cells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis: The increase in fluorescence corresponds to the level of receptor activation. EC50 values are determined from concentration-response curves.

In Vivo Studies

The in vivo efficacy of LY2033298 has been evaluated in preclinical animal models predictive of antipsychotic activity.[6] A commonly used model is the conditioned avoidance response (CAR) model in rodents. In these studies, LY2033298, when co-administered with a sub-threshold dose of an orthosteric agonist like oxotremorine, has been shown to produce effects indicative of antipsychotic potential.[11]

Conclusion

LY2033298 stands as a pivotal molecule in the exploration of M4 receptor pharmacology. Its characterization as a highly selective M4 PAM has not only provided a valuable tool for dissecting the role of this receptor in the central nervous system but has also paved the way for the development of a new class of potential therapeutics for psychiatric disorders. The SAR of the thienopyridine scaffold continues to be an area of active research, with the goal of optimizing potency, selectivity, and drug-like properties for future clinical candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LY2033298 | AChR | TargetMol [targetmol.com]

- 3. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. LY 2033298 | M4 Receptors | Tocris Bioscience [tocris.com]

- 8. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Functional Selectivity of LY2033298 at the M4 Muscarinic Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the functional selectivity of LY2033298, a novel positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4R). LY2033298 has garnered significant interest for its potential as a novel therapeutic agent for schizophrenia and other neuropsychiatric disorders.[1][2] A key feature of this molecule is its ability to engender functional selectivity, meaning it differentially modulates the various signaling pathways coupled to the M4 receptor.[1][2] This document details the quantitative pharmacology, experimental protocols for key assays, and visual representations of the signaling and experimental workflows.

Core Concept: Functional Selectivity